molecular formula C10H13BrO B1342989 2-Bromo-4-methyl-1-(propan-2-yloxy)benzene CAS No. 13178-89-7

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene

Cat. No.: B1342989
CAS No.: 13178-89-7
M. Wt: 229.11 g/mol
InChI Key: FRGAXULEAYPJQM-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H13BrO. It is a brominated aromatic ether, characterized by the presence of a bromine atom, a methyl group, and an isopropoxy group attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Scientific Research Applications

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Safety and Hazards

The safety information for “2-Bromo-4-methyl-1-(propan-2-yloxy)benzene” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Mechanism of Action

Mode of Action

Brominated compounds can undergo nucleophilic substitution reactions . In such reactions, the bromine atom can be replaced by a nucleophile, potentially altering the function of the target molecule.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (22912) and LogP (404), suggest that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methyl-1-(propan-2-yloxy)benzene . For instance, temperature can affect the compound’s stability, as suggested by its storage temperature of 2-8°C . Furthermore, the compound’s efficacy may be influenced by factors such as pH and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1-(propan-2-yloxy)benzene typically involves the bromination of 4-methylphenol followed by etherification with isopropyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene is unique due to the combination of its bromine atom, methyl group, and isopropoxy group, which confer specific reactivity and binding properties. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-bromo-4-methyl-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGAXULEAYPJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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